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Compound of Interest

8-(4-Chlorobutyl)-8-
Compound Name:

azaspiro[4.5]decane-7,9-dione
CAS No.: 21098-11-3

Cat. No.: B122939

Get Quote

Chemical Identity & Significance

Buspirone Related Compound L (USP designation) is a key intermediate in the convergent
synthesis of the anxiolytic drug Buspirone. Chemically, it represents the "electrophilic half" of
the Buspirone molecule before it is coupled with the piperazine moiety.

Common Name: Buspirone Related Compound L (USP)[1][2]

e Chemical Name: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione[1][2][3][4][5][6][7]

« CAS Number: 21098-11-3[1][2][3][4][5][6]

¢ Molecular Formula: C13H20CINO2[2][3][6]

e Molecular Weight: 257.76 g/mol [1][3]

e Regulatory Status: USP Reference Standard; Potential Genotoxic Impurity (PGI) due to the
alkyl halide structural alert.
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Why It Matters (Risk Assessment)

As an alkyl chloride, Compound L possesses alkylating potential. In the context of ICH M7
guidelines, it is classified as a Class 3 impurity (structure with genotoxic alert, unrelated to the
API structure's non-genotoxic moiety) unless specific Ames data proves otherwise.
Consequently, it must be controlled to strict Threshold of Toxicological Concern (TTC) limits
(typically < 1.5 p g/day ) in the final Drug Substance.

Mechanistic Origin (The Core)

The presence of Compound L in the final API is not a degradation phenomenon but a process-
related carryover. It originates from the "Convergent Alkylation" synthetic route, which is the
dominant industrial pathway for Buspirone production.

The Synthetic Pathway

The synthesis involves two primary building blocks: the Spiro-imide (8-azaspiro[4.5]decane-7,9-
dione) and the Aryl-piperazine (1-(2-pyrimidinyl)piperazine). Compound L is formed in the first
step of the sequence.

o Step 1 (Formation of Compound L): The spiro-imide is N-alkylated with a dihalo-alkane linker
(typically 1-bromo-4-chlorobutane) in the presence of a base. This generates Compound L.

[11[2][7]

o Step 2 (Buspirone Formation): Compound L acts as the electrophile. It undergoes a
nucleophilic substitution (

) reaction with the secondary amine of the aryl-piperazine to form Buspirone.

Origin of the Impurity: If Step 2 is incomplete, or if the stoichiometry is uncontrolled, unreacted
Compound L carries over into the crude Buspirone. Due to its lipophilicity (logP ~2.5), it can co-
crystallize with the API if purification is insufficient.

Visualization: Synthetic Origin Pathway
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Figure 1: The mechanistic pathway showing Compound L as the activated intermediate.
Incomplete conversion in Step 2 results in Compound L contamination in the final API.

Synthesis of the Reference Standard

To validate analytical methods, researchers must synthesize Compound L as a high-purity
reference standard. The following protocol ensures high yield and selectivity, minimizing the
formation of the "Dimer" impurity (where the linker reacts with two spiro-imide molecules).

Protocol: Selective N-Alkylation

e Objective: Synthesize 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.

e Reagents:

[¢]

8-Azaspiro[4.5]decane-7,9-dione (1.0 eq)[5][6]

o

1-Bromo-4-chlorobutane (3.0 eq) — Excess is critical to prevent dimer formation.

o

Potassium Carbonate (

) (2.0 eq)

[¢]

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:
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 Activation: Charge the Spiro-imide and

into ACN. Stir at 60°C for 1 hour to facilitate deprotonation of the imide.

e Addition: Add 1-Bromo-4-chlorobutane dropwise. Note: The bromine end is more reactive,
ensuring the chlorine end remains intact for the final structure.

o Reflux: Heat the mixture to reflux (80-82°C) for 6-8 hours. Monitor by TLC (Hexane:Ethyl
Acetate 7:3).

e Workup: Cool to room temperature. Filter off inorganic salts (

, EXcess
).

o Concentration: Evaporate the solvent under reduced pressure.

 Purification: The residue will contain Compound L and excess chlorobutane. Purify via Silica
Gel Column Chromatography using a gradient of Hexane -> 10% Ethyl Acetate in Hexane.

e Characterization: Confirm structure via
-NMR and Mass Spectrometry (m/z 258 [M+H]+).

Analytical Control Strategy

Detecting Compound L requires a method capable of separating the non-polar alkyl chloride
(Compound L) from the polar, basic Buspirone API.

HPLC Method Parameters

This method is designed to separate the intermediate (L) from the API and the starting
materials.
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Parameter

Condition

Column

C18 (L1), 250 x 4.6 mm, 5 um (e.g., Zorbax
Eclipse XDB or equiv.)

Mobile Phase A

Phosphate Buffer (pH 6.0): 10mM

adjusted with dilute KOH

Mobile Phase B

Acetonitrile (HPLC Grade)

Flow Rate

1.0 mL/min

Detector

UV at 210 nm (Compound L lacks strong

chromophores; low wavelength required)

Column Temp

30°C

Injection Vol

10-20 pL

Gradient Profile

e 0-5min: 20% B (Isocratic hold to elute polar impurities)

e 5-20 min: 20% -> 80% B (Linear gradient to elute Buspirone then Compound L)

¢ 20-25 min: 80% B (Wash to ensure elution of lipophilic Compound L)

e 25-30 min: 20% B (Re-equilibration)

Note: Compound L is significantly less polar than Buspirone and will elute later (higher RRT).

Visualization: Analytical Decision Workflow
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Figure 2: Quality Control workflow for monitoring Compound L. Due to PGl status, limits are
often set at ppm levels rather than the standard 0.10% ICH Q3A threshold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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